Fmoc-O-甲基-D-酪氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

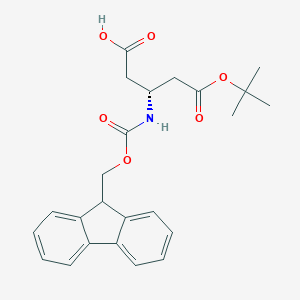

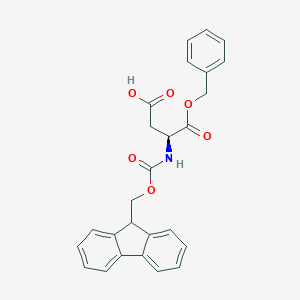

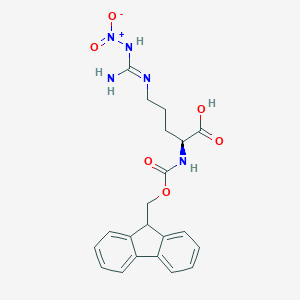

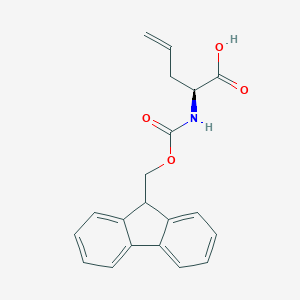

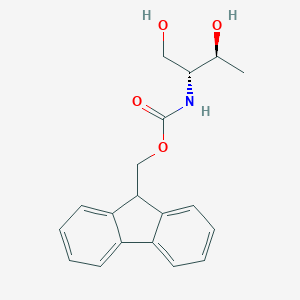

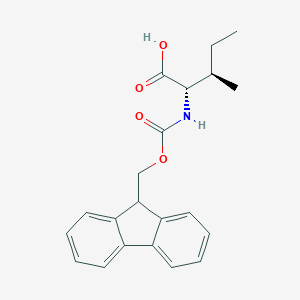

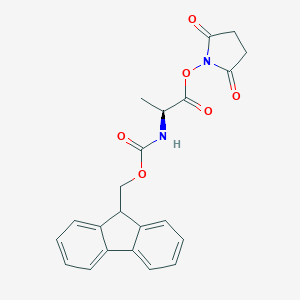

Fmoc-O-methyl-D-tyrosine is an Fmoc protected tyrosine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . The molecular formula of Fmoc-O-methyl-D-tyrosine is C25H23NO5 .

Synthesis Analysis

Fmoc-O-methyl-D-tyrosine is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis

The molecular structure of Fmoc-O-methyl-D-tyrosine contains a chiral center, so it can exist in two enantiomers and has optical activity .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

Fmoc-O-methyl-D-tyrosine appears as a white to off-white powder . Its melting point ranges from 158 to 165 °C .科学研究应用

磷酰酪氨酸肽的固相合成

Fmoc-O-甲基-D-酪氨酸衍生物,如Nα-Fmoc-O,O-(二甲基磷酸)-L-酪氨酸氟化物,在磷酰酪氨酸肽的固相合成中起着关键作用。这些肽对于研究蛋白质磷酸化至关重要,这是涉及信号转导和细胞调控的关键后转录修饰。这些衍生物的稳定性和效率有助于将磷酪氨酸偶联到空间位阻较大的氨基酸上,对于合成像Stat91695-708这样的复杂磷酰酪氨酸肽至关重要(Fretz, 2004)。

酶促去磷酸化用于水凝胶形成

在生物材料研究中,Fmoc-O-甲基-D-酪氨酸衍生物有助于在生理条件下进行酶促去磷酸化过程,导致水凝胶的自组装。这些水凝胶的刚度可以被精确控制,具有在三维细胞培养和组织工程中应用的潜力(Thornton et al., 2009)。

含磺酪氨酸肽的合成

Fmoc-O-甲基-D-酪氨酸衍生物还被用于合成含磺酪氨酸的肽,这对于理解酪氨酸O-磺酸化在调节生物过程中的作用至关重要,如白细胞粘附和趋化。这些具有治疗潜力的肽展示了Fmoc-O-甲基-D-酪氨酸衍生物在产生具有生物学意义的肽方面的多功能性(Chen et al., 2016)。

结构和超分子研究

Fmoc-O-甲基-D-酪氨酸衍生物对于研究带有Fmoc基团的氨基酸的结构和超分子特性至关重要。这些研究为设计有效的水凝胶剂、生物材料或治疗药物奠定了基础,展示了这些衍生物在新型材料和药物开发中的重要性(Bojarska et al., 2020)。

NMR研究和肽化学

Fmoc-O-甲基-D-酪氨酸的衍生物,如Fmoc-全氟-叔丁基酪氨酸,使得通过NMR光谱技术可以检测到极低浓度的肽,突显了它们在肽化学和结构生物学研究中的价值(Tressler & Zondlo, 2016)。

作用机制

Target of Action

FMOC-D-TYR(ME)-OH, also known as Fmoc-4-Methoxy-D-Phenylalanine or Fmoc-O-Methyl-D-Tyrosine, is primarily used in the synthesis of peptides . The primary targets of this compound are the amino acid sequences that make up these peptides .

Mode of Action

The compound acts as a building block in the solid-phase peptide synthesis (SPPS) process . It interacts with its targets (amino acid sequences) through a series of chemical reactions that involve the formation of peptide bonds . The Fmoc group serves as a temporary protecting group for the amino acid during synthesis . It is removed in the presence of a base, such as 4-methylpiperidine , allowing the amino acid to participate in the formation of peptide bonds .

Biochemical Pathways

The biochemical pathways affected by FMOC-D-TYR(ME)-OH are those involved in peptide synthesis . The compound plays a crucial role in the formation of peptide bonds, which are essential for the creation of peptides . These peptides can then participate in various biological activities, such as cell signaling, development of epitope-specific antibodies, and biomarker identification for diseases .

Pharmacokinetics

Its bioavailability is determined by the efficiency of the peptide synthesis process .

Result of Action

The result of FMOC-D-TYR(ME)-OH’s action is the successful synthesis of peptides . These peptides can have various molecular and cellular effects, depending on their specific amino acid sequences . They can act as signaling molecules, antibodies, or biomarkers, among other roles .

Action Environment

The action of FMOC-D-TYR(ME)-OH is influenced by several environmental factors. The efficiency of the peptide synthesis process can be affected by the choice of solvents, the temperature, and the pH of the reaction environment . Recent studies have proposed the use of greener solvents in SPPS to reduce the impact on the environment and human health .

安全和危害

未来方向

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)14-23(24(27)28)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQODLWFOPCSCS-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427180 |

Source

|

| Record name | Fmoc-O-Methyl-D-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201335-88-8 |

Source

|

| Record name | Fmoc-O-Methyl-D-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。